Edifolone
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Overview
Description
Edifolone is a structurally unique compound with the molecular formula C24H37NO4 . It is known for its role as a class Ia antiarrhythmic agent, acting as a sodium channel antagonist . Despite its potential, the development of this compound has been discontinued .
Preparation Methods
The synthetic routes for Edifolone involve complex organic synthesis techniques. The preparation typically includes the formation of a dispiro structure, which is a key feature of this compound. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry of the product . Industrial production methods would likely involve large-scale synthesis using similar techniques, with additional steps for purification and quality control to meet pharmaceutical standards.
Chemical Reactions Analysis
Edifolone undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on this compound, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the double bonds or other reducible groups within the molecule.
Substitution: Common reagents for substitution reactions include halogens and other nucleophiles, which can replace specific atoms or groups within the molecule. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: As a unique compound, it serves as a model for studying dispiro structures and their reactivity.
Biology: Its role as a sodium channel antagonist makes it a valuable tool for studying ion channel function and regulation.
Mechanism of Action
Edifolone exerts its effects by acting as a sodium channel antagonist. This means it binds to sodium channels in the cell membrane, inhibiting the flow of sodium ions. This action affects the electrical activity of cells, particularly in the heart, where it can help to stabilize abnormal rhythms. The molecular targets include specific sites on the sodium channel proteins, and the pathways involved are related to the regulation of ion flow and membrane potential .
Comparison with Similar Compounds
Edifolone can be compared with other antiarrhythmic agents, such as:
Lidocaine: Another sodium channel blocker, but with different structural features and pharmacokinetics.
Quinidine: A class Ia antiarrhythmic agent with a different mechanism of action and side effect profile.
Properties
CAS No. |
90733-40-7 |
---|---|
Molecular Formula |
C24H37NO4 |
Molecular Weight |
403.6 g/mol |
InChI |
InChI=1S/C24H37NO4/c1-21-6-4-20-18(19(21)5-7-24(21)28-14-15-29-24)3-2-17-16-23(26-12-13-27-23)9-8-22(17,20)10-11-25/h2,18-20H,3-16,25H2,1H3/t18-,19-,20-,21-,22+/m0/s1 |
InChI Key |
HWXXPLRSBHPGSF-KNOXWWKRSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC24OCCO4)CC=C5[C@@]3(CCC6(C5)OCCO6)CCN |
SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
Canonical SMILES |
CC12CCC3C(C1CCC24OCCO4)CC=C5C3(CCC6(C5)OCCO6)CCN |
90733-40-7 | |
Origin of Product |
United States |
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